Cas no 2171556-36-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid is an advanced synthetic intermediate primarily used in peptide chemistry and solid-phase peptide synthesis (SPPS). Its structure incorporates an Fmoc-protected amine group, ensuring compatibility with standard deprotection protocols, while the azetidine-3-carboxylic acid moiety introduces conformational constraints to enhance peptide stability and binding specificity. The pent-4-enoyl side chain offers further functionalization potential via thiol-ene or cross-coupling reactions. This compound is particularly valuable for designing constrained peptidomimetics and bioactive scaffolds, where rigid backbone modifications are required. High purity and well-defined reactivity make it suitable for research applications in medicinal chemistry and drug development.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid structure
2171556-36-6 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid
CAS番号:2171556-36-6
MF:C24H24N2O5
メガワット:420.457766532898
CID:6473258
PubChem ID:165747339

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
    • 2171556-36-6
    • EN300-1502546
    • インチ: 1S/C24H24N2O5/c1-2-7-21(22(27)26-12-15(13-26)23(28)29)25-24(30)31-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,30)(H,28,29)
    • InChIKey: LNNPLRXLGBLJGQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC=C)C(N1CC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 420.16852187g/mol
  • どういたいしつりょう: 420.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 682
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1502546-50mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
50mg
$2829.0 2023-09-27
Enamine
EN300-1502546-2500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
2500mg
$6602.0 2023-09-27
Enamine
EN300-1502546-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
250mg
$3099.0 2023-09-27
Enamine
EN300-1502546-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
100mg
$2963.0 2023-09-27
Enamine
EN300-1502546-10000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
10000mg
$14487.0 2023-09-27
Enamine
EN300-1502546-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
500mg
$3233.0 2023-09-27
Enamine
EN300-1502546-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
1000mg
$3368.0 2023-09-27
Enamine
EN300-1502546-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
5000mg
$9769.0 2023-09-27
Enamine
EN300-1502546-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidine-3-carboxylic acid
2171556-36-6
1g
$0.0 2023-06-05

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid 関連文献

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acidに関する追加情報

Comprehensive Guide to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid (CAS No. 2171556-36-6)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid (CAS No. 2171556-36-6) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique structure combining fluorenylmethyloxycarbonyl (Fmoc) and azetidine carboxylic acid moieties, making it valuable for drug discovery and bioconjugation applications. Researchers frequently search for Fmoc-protected amino acids and azetidine derivatives due to their role in modern medicinal chemistry.

The CAS No. 2171556-36-6 identifies this compound as a high-purity chemical with applications in solid-phase peptide synthesis (SPPS). Its Fmoc group provides temporary protection for the amino functionality, which can be removed under mild basic conditions, making it ideal for automated peptide synthesizers. The growing demand for peptide-based therapeutics has increased interest in 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid as a building block for novel drug candidates.

Recent advancements in biotechnology and precision medicine have spotlighted the importance of modified amino acids like this compound. Its pent-4-enoyl side chain offers unique reactivity for click chemistry applications, enabling researchers to develop targeted drug delivery systems. Many pharmaceutical companies are investigating similar compounds for cancer immunotherapy and neurological disorder treatments, aligning with current healthcare innovation trends.

The azetidine-3-carboxylic acid component of this molecule is particularly noteworthy, as four-membered nitrogen heterocycles are gaining attention in drug design due to their conformational constraints and metabolic stability. This structural feature makes CAS No. 2171556-36-6 valuable for developing GPCR-targeting drugs and enzyme inhibitors, addressing common search queries about bioactive heterocycles in pharmaceutical development.

Quality control is crucial for 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid, with analytical techniques like HPLC and mass spectrometry ensuring purity for research applications. The compound's stability under various conditions makes it suitable for long-term storage, a frequent concern among researchers purchasing specialty chemicals for their projects.

In the context of green chemistry initiatives, the synthesis and application of this compound are being optimized to reduce environmental impact. Researchers are exploring solvent-free reactions and catalytic processes involving similar Fmoc-protected intermediates, responding to industry demands for sustainable pharmaceutical manufacturing.

The global market for peptide synthesis reagents continues to expand, with 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid playing a significant role. Pharmaceutical companies and academic institutions frequently search for reliable suppliers of this high-value chemical, particularly those offering custom synthesis services and bulk quantities for large-scale research programs.

Future research directions for compounds like CAS No. 2171556-36-6 include their potential in peptide-drug conjugates and biomaterials engineering. The compound's unique structure makes it a candidate for developing smart biomaterials with applications in tissue engineering and controlled drug release systems, addressing current interests in regenerative medicine.

For researchers working with 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidine-3-carboxylic acid, proper handling and storage recommendations are essential. The compound should be stored in cool, dry conditions away from light, with attention to its solubility characteristics in common organic solvents like DMF and dichloromethane, information frequently sought by laboratory professionals.

The scientific community continues to explore novel applications for Fmoc-protected amino acid derivatives, with CAS No. 2171556-36-6 representing an important tool in chemical biology research. Its combination of protective groups and reactive handles makes it versatile for various bioconjugation strategies, answering common questions about site-specific modification techniques in modern research.

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